molecular formula C12H17NO3 B4412319 3-acetyl-4-hydroxy-1-isobutyl-6-methyl-2(1H)-pyridinone

3-acetyl-4-hydroxy-1-isobutyl-6-methyl-2(1H)-pyridinone

Cat. No. B4412319
M. Wt: 223.27 g/mol
InChI Key: PCTMSKFROSNTFW-UHFFFAOYSA-N
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Description

3-acetyl-4-hydroxy-1-isobutyl-6-methyl-2(1H)-pyridinone, also known as Deferiprone, is an iron-chelating agent that is used to treat iron overload in patients with thalassemia major and other transfusion-dependent anemias. This compound is a bidentate chelator that forms a stable complex with iron, preventing its accumulation in the body.

Scientific Research Applications

3-acetyl-4-hydroxy-1-isobutyl-6-methyl-2(1H)-pyridinone has been extensively studied for its therapeutic potential in the treatment of iron overload in patients with thalassemia major and other transfusion-dependent anemias. It has been shown to effectively reduce iron overload and improve clinical outcomes in these patients. Furthermore, this compound has been investigated for its potential use in the treatment of other diseases that are associated with iron overload, such as neurodegenerative disorders and liver diseases.

Mechanism of Action

3-acetyl-4-hydroxy-1-isobutyl-6-methyl-2(1H)-pyridinone works by chelating iron in the body, forming a stable complex that is excreted in the urine. This prevents the accumulation of iron in the body, which can lead to tissue damage and organ dysfunction. This compound is a bidentate chelator, meaning it forms two bonds with iron, which makes it more effective than other iron-chelating agents.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce iron overload in patients with thalassemia major and other transfusion-dependent anemias. It has also been shown to improve cardiac function, liver function, and bone density in these patients. Furthermore, this compound has been investigated for its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease, where iron accumulation has been implicated in disease progression.

Advantages and Limitations for Lab Experiments

3-acetyl-4-hydroxy-1-isobutyl-6-methyl-2(1H)-pyridinone has several advantages as an iron-chelating agent for lab experiments. It has high selectivity for iron, meaning it does not chelate other metals in the body. It also has a relatively low toxicity profile, making it a safe option for long-term treatment. However, this compound has some limitations, such as its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of 3-acetyl-4-hydroxy-1-isobutyl-6-methyl-2(1H)-pyridinone. One area of interest is the use of this compound in the treatment of neurodegenerative disorders, where iron accumulation has been implicated in disease progression. Another area of interest is the development of novel iron-chelating agents that are more effective than this compound in reducing iron overload in the body. Additionally, there is ongoing research into the use of this compound in combination with other therapies to improve clinical outcomes in patients with thalassemia major and other transfusion-dependent anemias.

properties

IUPAC Name

3-acetyl-4-hydroxy-6-methyl-1-(2-methylpropyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-7(2)6-13-8(3)5-10(15)11(9(4)14)12(13)16/h5,7,15H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTMSKFROSNTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(C)C)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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